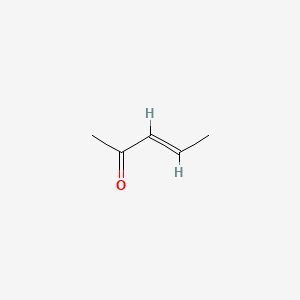
3-(2,4,6-trichlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-Trichlorophenyl)propanoic acid (TCPA) is a synthetic organic compound that has been used in various scientific research applications. It is a chlorinated aromatic acid and has been used as a starting material for the synthesis of various compounds. In addition, TCPA has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-(2,4,6-trichlorophenyl)propanoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, it has been suggested that 3-(2,4,6-trichlorophenyl)propanoic acid may act as a scavenger of reactive oxygen species, which could explain its antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4,6-trichlorophenyl)propanoic acid are not well understood. However, it has been suggested that 3-(2,4,6-trichlorophenyl)propanoic acid may have anti-inflammatory and anti-cancer properties. In addition, 3-(2,4,6-trichlorophenyl)propanoic acid has been reported to have antifungal and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2,4,6-trichlorophenyl)propanoic acid in laboratory experiments include its low cost and its availability in various forms. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 3-(2,4,6-trichlorophenyl)propanoic acid in laboratory experiments is that it is highly toxic and should be handled with care.
Zukünftige Richtungen
The future directions for research on 3-(2,4,6-trichlorophenyl)propanoic acid include further studies on its biochemical and physiological effects in order to better understand its potential therapeutic applications. In addition, further research is needed to explore its potential use as an antioxidant and corrosion inhibitor. Finally, further studies are needed to investigate the mechanism of action of 3-(2,4,6-trichlorophenyl)propanoic acid and to identify potential new applications of the compound.
Synthesemethoden
3-(2,4,6-trichlorophenyl)propanoic acid can be synthesized by a two-step synthesis method. The first step is to react 2,4,6-trichlorophenol with acetic anhydride in the presence of pyridine. This reaction yields 3-(2,4,6-trichlorophenyl)propionic acid. The second step is to hydrolyze the 3-(2,4,6-trichlorophenyl)propionic acid with aqueous sodium hydroxide to yield 3-(2,4,6-trichlorophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-trichlorophenyl)propanoic acid has been used in various scientific research applications, such as in the synthesis of various compounds, including pharmaceuticals, pesticides, and herbicides. It has also been used as an intermediate in the synthesis of a variety of other compounds. In addition, 3-(2,4,6-trichlorophenyl)propanoic acid has been studied for its potential use as a corrosion inhibitor and as an antioxidant.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4,6-trichlorophenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4,6-trichlorophenol", "propionic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "magnesium", "ethyl bromide" ], "Reaction": [ "1. Conversion of 2,4,6-trichlorophenol to 2,4,6-trichlorophenyl propionate by reacting with propionic acid in the presence of thionyl chloride.", "2. Hydrolysis of 2,4,6-trichlorophenyl propionate to 3-(2,4,6-trichlorophenyl)propanoic acid by reacting with sodium hydroxide.", "3. Acidification of the reaction mixture with hydrochloric acid.", "4. Extraction of the product with diethyl ether.", "5. Washing of the organic layer with sodium bicarbonate solution.", "6. Drying of the organic layer with anhydrous magnesium sulfate.", "7. Removal of the solvent by evaporation to obtain the final product." ] } | |
CAS-Nummer |
1191993-10-8 |
Produktname |
3-(2,4,6-trichlorophenyl)propanoic acid |
Molekularformel |
C9H7Cl3O2 |
Molekulargewicht |
253.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




